Isobutyraldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyraldehyde oxime is an organic compound with the molecular formula C4H9NO. It is derived from isobutyraldehyde and hydroxylamine. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Mechanism of Action
Target of Action
Isobutyraldehyde oxime, also known as Isobutylaldoxime, primarily targets kinases . It has been shown to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and others . These kinases play crucial roles in cellular processes such as cell growth, metabolism, and apoptosis.
Mode of Action
The oxime group in this compound contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), which may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds . This unique feature allows it to interact effectively with its kinase targets, inhibiting their activity and thus altering cellular processes .
Biochemical Pathways
This compound affects several biochemical pathways due to its broad-spectrum kinase inhibition. For instance, it can inhibit the AMPK and PI3K pathways, which are involved in cellular energy homeostasis and cell growth, respectively . Additionally, it can inhibit the cyclin-dependent kinase (CDK) pathway, which plays a crucial role in cell cycle regulation .
Pharmacokinetics
Oxime salts can be regarded as pro-drugs with better bioavailability than the parent oximes .
Result of Action
The inhibition of various kinases by this compound can lead to a range of molecular and cellular effects. For example, the inhibition of AMPK can affect cellular energy balance, while the inhibition of PI3K can impact cell growth and survival . These effects can potentially be harnessed for therapeutic purposes, such as in the treatment of cancer or inflammatory diseases .
Biochemical Analysis
Biochemical Properties
Isobutyraldehyde Oxime, like other oximes, can interact with various enzymes, proteins, and other biomolecules. The presence of the oxime moiety affects the biological activity of the compounds
Cellular Effects
It is known that isobutyraldehyde, the parent compound of this compound, can be produced by Escherichia coli through a unique metabolic pathway
Temporal Effects in Laboratory Settings
It is known that isobutyraldehyde, the parent compound, can be produced by Escherichia coli in a stable manner over several days . This suggests that this compound might also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
This compound might be involved in the metabolic pathways related to isobutyraldehyde, its parent compound. Isobutyraldehyde is produced by Escherichia coli through the decarboxylation of α-ketoisovalerate, a derivative of valine . This suggests that this compound might also be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyraldehyde oxime is typically synthesized through the reaction of isobutyraldehyde with hydroxylamine. The reaction is carried out in an aqueous or alcoholic medium, often under acidic or neutral conditions to facilitate the formation of the oxime. The general reaction is as follows:
Isobutyraldehyde+Hydroxylamine→Isobutyraldehyde Oxime+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where isobutyraldehyde and hydroxylamine are fed into a reactor. The reaction conditions are optimized to ensure high yield and purity of the oxime. The product is then purified through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitriles or other oxidized products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various alkylating or acylating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Nitriles and carboxylic acids.
Reduction: Amines.
Substitution: Substituted oximes or other functionalized derivatives.
Scientific Research Applications
Isobutyraldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: Research into its potential therapeutic properties, including its role as a precursor to bioactive compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Acetaldoxime: Derived from acetaldehyde, used in similar applications but with different reactivity due to its smaller size.
Benzaldoxime: Derived from benzaldehyde, used in the synthesis of aromatic compounds.
Cyclohexanone Oxime: Used in the production of caprolactam, a precursor to nylon.
Uniqueness: Isobutyraldehyde oxime is unique due to its branched structure, which imparts different steric and electronic properties compared to linear or aromatic oximes. This uniqueness makes it particularly useful in specific synthetic applications where such properties are advantageous.
Properties
CAS No. |
151-00-8 |
---|---|
Molecular Formula |
C4H9NO |
Molecular Weight |
87.12 g/mol |
IUPAC Name |
(NZ)-N-(2-methylpropylidene)hydroxylamine |
InChI |
InChI=1S/C4H9NO/c1-4(2)3-5-6/h3-4,6H,1-2H3/b5-3- |
InChI Key |
SYJPAKDNFZLSMV-HYXAFXHYSA-N |
Isomeric SMILES |
CC(C)/C=N\O |
SMILES |
CC(C)C=NO |
Canonical SMILES |
CC(C)C=NO |
151-00-8 | |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.